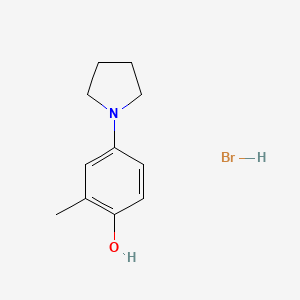
2-Methyl-4-pyrrolidin-1-ylphenol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-4-pyrrolidin-1-ylphenol;hydrobromide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a phenol group, which is a hydroxyl group (-OH) bonded to a carbon atom in a benzene ring . The “2-Methyl” indicates that a methyl group (-CH3) is attached to the second carbon of the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The phenol group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the phenol group, and the methyl group . The exact structure would depend on the positions of these groups relative to each other .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrolidine ring and the phenol group . The pyrrolidine ring, being a nitrogen-containing heterocycle, could participate in various reactions involving the nitrogen atom . The phenol group could be involved in reactions typical of alcohols, such as esterification, as well as reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar hydroxyl group in the phenol could influence its solubility in different solvents .Scientific Research Applications
Synthesis and Electro-Optic Applications
- Electro-Optic Materials : A study detailed the synthesis of heterocycle-based derivatives from 1-(pyridin-4-yl)-2-[(N-methylpyrrol-2-yl)ethene and their application in creating nonlinear optical/electro-optic materials. These materials exhibited significant χ(2) values, suggesting their utility in electro-optic applications. The organic films formed were characterized by their high transparency and nonlinear optical/electro-optic multilayer formation, demonstrating their potential in electro-optic device fabrication (Facchetti et al., 2003).
Catalysis
- Palladium-Catalyzed Allylic Substitutions : Research on palladium-catalyzed allylations of 1,3-diphenylpropenyl acetate with malonate using pyrrolidinopyridines as ligands showed that the stereochemical conformation of the ligand significantly affects the enantioselectivity of the reaction. This finding highlights the role of such compounds in enhancing the selectivity of catalytic reactions, which is crucial for the development of pharmaceuticals and fine chemicals (Stranne & Moberg, 2001).
Material Science
- Corrosion Inhibition : An experimental study combined with density functional theory and molecular dynamics simulations investigated the corrosion inhibitive performance of synthesized Schiff bases on mild steel surfaces. The study revealed the compounds' ability to form protective films on metal surfaces, thus preventing corrosion. This property is particularly relevant in extending the lifespan of metal components in harsh chemical environments (Murmu et al., 2019).
Future Directions
Mechanism of Action
Target of Action
It is known that pyrrolidine compounds, which include 2-methyl-4-pyrrolidin-1-ylphenol;hydrobromide, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Biochemical Pathways
It is known that pyrrolidine compounds can influence various biological processes .
Properties
IUPAC Name |
2-methyl-4-pyrrolidin-1-ylphenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.BrH/c1-9-8-10(4-5-11(9)13)12-6-2-3-7-12;/h4-5,8,13H,2-3,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKYPWOZUMAHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2600124.png)
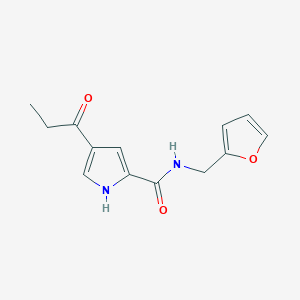

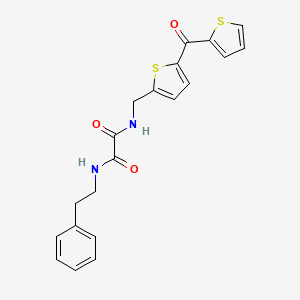
![7,7-dimethyl-2-thioxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2600132.png)
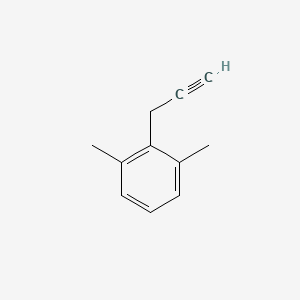
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2600135.png)
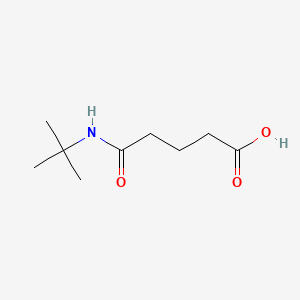
![(3S)-5-Methyl-3-[[[(3S,4S)-4-methylpyrrolidine-3-carbonyl]amino]methyl]hexanoic acid](/img/structure/B2600139.png)
![5-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2600141.png)


![N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2600146.png)
![1-(Thiophen-2-ylmethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2600147.png)
